![molecular formula C13H8Br2O B1359129 (2-Bromophenyl)(4-bromophenyl)methanone CAS No. 78281-59-1](/img/structure/B1359129.png)
(2-Bromophenyl)(4-bromophenyl)methanone
Overview
Description
“(2-Bromophenyl)(4-bromophenyl)methanone” is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of two bromophenyl groups attached to a methanone functional group . This compound is a part of a larger class of compounds known as benzophenones, which are characterized by a ketone functional group attached to two phenyl groups .
Molecular Structure Analysis
The molecular formula of “(2-Bromophenyl)(4-bromophenyl)methanone” is C13H8Br2O, and it has a molecular weight of 340.01 g/mol . The structure consists of two bromophenyl groups attached to a methanone functional group .
Physical And Chemical Properties Analysis
“(2-Bromophenyl)(4-bromophenyl)methanone” is a solid compound . It has a density of approximately 1.6584 g/cm³ and a refractive index of approximately 1.5220 . The compound is soluble in organic solvents such as ethanol, 2-propanol, acetone, and toluene .
Scientific Research Applications
Antimicrobial and Antiviral Activities
- Antimicrobial Properties : Some derivatives of (2-Bromophenyl)(4-bromophenyl)methanone have been synthesized and evaluated for antimicrobial activities. These compounds showed potential as antibacterial and antifungal agents, particularly against specific bacterial and fungal strains (Reddy & Reddy, 2016).
- Antiviral Potential : Analogues of (2-bromophenyl)(4-bromophenyl)methanone have been assessed for antiviral activity, showing selective effectiveness against viruses such as vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).
Antioxidant Properties
- Antioxidant Activity : Derivatives of (2-Bromophenyl)(4-bromophenyl)methanone with bromine substitutions were synthesized and found to exhibit significant antioxidant properties. These derivatives were compared with standard antioxidants and showed effective radical scavenging abilities (Çetinkaya et al., 2012).
Molecular Structure and Synthesis Studies
- Crystal Structure Analysis : The crystal structure of some compounds derived from (2-Bromophenyl)(4-bromophenyl)methanone has been determined, providing insights into their molecular configurations (Xin-mou, 2009).
- Synthesis Techniques : Research has focused on developing efficient synthesis methods for compounds related to (2-Bromophenyl)(4-bromophenyl)methanone, which is crucial for exploring their potential applications (Kobayashi et al., 2014).
Cancer Research
- Cytotoxicity in Cancer Research : Studies on the cytotoxicity of certain (2-Bromophenyl)(4-bromophenyl)methanone derivatives have been conducted, revealing their potential use in cancer research, particularly in inhibiting the growth of certain cancer cells (Công et al., 2020).
Polymer Engineering and Electronics
- Polyimide Synthesis for Electronics : Novel asymmetric soluble polyimides have been synthesized from diamines related to (2-Bromophenyl)(4-bromophenyl)methanone, showing potential for use in electronics, particularly in memory storage applications (Gao et al., 2023).
Mechanism of Action
Target of Action
The primary targets of (2-Bromophenyl)(4-bromophenyl)methanone are currently unknown. This compound belongs to the class of organic compounds known as benzophenones
Mode of Action
As a benzophenone derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of bromine atoms may also enable halogen bonding with certain targets.
Biochemical Pathways
Benzophenones are known to influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The presence of bromine atoms and the ketone group may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolism, and its rate of excretion .
Result of Action
Depending on its targets and mode of action, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromophenyl)(4-bromophenyl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect its stability and its interactions with its targets .
properties
IUPAC Name |
(2-bromophenyl)-(4-bromophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBUYAPAJGPEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615932 | |
Record name | (2-Bromophenyl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(4-bromophenyl)methanone | |
CAS RN |
78281-59-1 | |
Record name | (2-Bromophenyl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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